1395088-14-8
Description
The compound with CAS registry number 1395088-14-8, chemically designated as Acetyl SH-Heptapeptide-1, is a synthetic peptide widely used in cosmetic formulations for its anti-aging properties. This heptapeptide is characterized by a molecular weight of 795.92 g/mol and a purity typically exceeding 95% . Its stability in aqueous solutions and compatibility with common cosmetic excipients make it a preferred ingredient in skincare products targeting collagen synthesis inhibition and wrinkle reduction. The peptide’s mechanism of action involves modulating extracellular matrix proteins, thereby reducing the appearance of fine lines .
Properties
CAS No. |
1395088-14-8 |
|---|---|
Molecular Formula |
C36H49N7O17 |
Molecular Weight |
867.79 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1395088-14-8 , we compare it with two structurally and functionally related compounds: Palmitoyl Tripeptide-1 (CAS 147732-56-7) and Acetyl Hexapeptide-8 (CAS 616204-22-9). These compounds share applications in anti-aging formulations but differ in molecular structure, efficacy, and solubility.
Table 1: Structural and Functional Comparison
| Parameter | This compound (Acetyl SH-Heptapeptide-1) | Palmitoyl Tripeptide-1 | Acetyl Hexapeptide-8 |
|---|---|---|---|
| Molecular Weight | 795.92 g/mol | 679.88 g/mol | 889.98 g/mol |
| Amino Acid Residues | 7 | 3 | 6 |
| Key Functional Groups | Acetylated N-terminus, sulfur-containing | Palmitoyl moiety, tripeptide core | Acetylated N-terminus, hexapeptide |
| Primary Mechanism | Collagen modulation | Collagen synthesis stimulation | Neuromuscular signal inhibition |
| Solubility (Water) | High (>50 mg/mL) | Moderate (~20 mg/mL) | High (>50 mg/mL) |
| Stability | pH 5–7, stable at 25°C | pH 6–8, heat-sensitive | pH 4–7, light-sensitive |
| Bioavailability | Moderate (dermal penetration enhancers required) | Low (requires encapsulation) | High (intrinsic penetration) |
Key Findings :
Structural Differences :
- This compound ’s heptapeptide chain and sulfur-containing residues distinguish it from shorter peptides like Palmitoyl Tripeptide-1. This structural complexity enhances its target specificity but may reduce dermal penetration compared to Acetyl Hexapeptide-8 .
- The acetyl group in both This compound and Acetyl Hexapeptide-8 improves stability against enzymatic degradation, a critical factor in topical formulations .
Functional Efficacy :
- This compound demonstrates superior collagen modulation compared to Palmitoyl Tripeptide-1 in vitro, reducing collagen degradation by 40% at 0.01% concentration .
- Acetyl Hexapeptide-8, however, outperforms both compounds in reducing dynamic wrinkles (up to 30% reduction in clinical trials) due to its neuromuscular activity .
Physicochemical Properties :
- High solubility of This compound allows formulation flexibility, whereas Palmitoyl Tripeptide-1’s lower solubility necessitates lipid-based carriers .
- Stability data for This compound under ambient conditions contrast sharply with Acetyl Hexapeptide-8’s light sensitivity, which requires opaque packaging .
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